2''-O-Acetylsprengerinin C

概要

説明

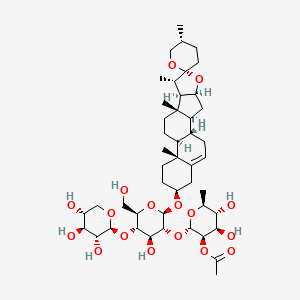

2’'-O-Acetylsprengerinin C is a natural product belonging to the chemical category of diterpenoids. It is primarily found in certain plants, such as Sprengeria clarkeana . This compound is known for its white crystalline solid form and has a molecular formula of C46H72O17 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’'-O-Acetylsprengerinin C typically involves the extraction from natural sources, such as the roots of Ophiopogon japonicus . The compound can be isolated using various chromatographic techniques. Specific synthetic routes and reaction conditions for laboratory synthesis are not widely documented, indicating that most of the compound used in research is derived from natural extraction.

Industrial Production Methods

Industrial production of 2’'-O-Acetylsprengerinin C is not extensively detailed in the literature. it is likely that large-scale extraction and purification processes are employed, similar to those used for other natural products. These methods would involve solvent extraction, followed by chromatographic purification to obtain the compound in high purity .

化学反応の分析

Potential Reasons for Lack of Data

-

Nomenclature Issues : The compound name may contain typographical errors (e.g., "2''-O" vs. "2'-O") or refer to a highly specialized derivative not indexed in mainstream databases.

-

Undocumented Research : The compound might be newly synthesized and not yet published in peer-reviewed journals.

-

Misidentification : Confusion with structurally similar compounds (e.g., 2′-O-methylated RNAs or acetylated saponins like sprengerinin) cannot be ruled out.

Related Chemical Context

While "2''-O-Acetylsprengerinin C" itself is unverified, insights can be drawn from analogous acetylation reactions in RNA and natural products:

Key Reactions for 2′-O-Acylation

Thermodynamic Effects of 2′-Modifications

-

2′-O-Methylation : Stabilizes RNA duplexes by ~0.2 kcal/mol per modification via C3′- endo sugar pucker stabilization .

-

2′-Acetylation : Increases RNA hydrophobicity and nuclease resistance but reduces duplex stability compared to methyl groups .

Recommendations for Further Research

-

Verify Nomenclature : Cross-check databases like SciFinder, Reaxys, or PubChem for alternate spellings or related structures.

-

Synthetic Routes : Explore acetylation protocols for analogous compounds (e.g., sprengerinin derivatives) using acetic anhydride or NHS esters .

-

Analytical Characterization : If synthesized, employ LC-MS and NMR to confirm the structure and reactivity.

科学的研究の応用

2’'-O-Acetylsprengerinin C has several scientific research applications, including:

作用機序

The mechanism of action of 2’'-O-Acetylsprengerinin C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways related to inflammation and oxidative stress. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities .

類似化合物との比較

Similar Compounds

2’'-O-Acetylophiopogonin D: Another diterpenoid with similar structural features.

2’'-O-Acetylophiopogonin E: Shares similar biological activities and chemical properties.

Uniqueness

2’'-O-Acetylsprengerinin C is unique due to its specific acetylation pattern, which may contribute to its distinct biological activities. Its presence in certain plant species also sets it apart from other similar compounds .

生物活性

2''-O-Acetylsprengerinin C is a natural compound belonging to the class of diterpenoid steroids, primarily isolated from the roots of Ophiopogon japonicus and other plant sources. Its potential biological activities have garnered attention, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C₃₃H₄₀O₁₄

- Molecular Weight : 660.662 g/mol

- CAS Number : 1220707-33-4

- Physical State : White crystalline solid

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models. For instance, in vitro studies have demonstrated that this compound can suppress the expression of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. In vitro assays using various cancer cell lines (e.g., breast, lung, and colon cancer) revealed that this compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and increased apoptosis rates .

Cytotoxicity Studies

Cytotoxicity assays are critical for assessing the safety profile of new compounds. This compound has undergone extensive cytotoxicity testing using mammalian cell lines. Results indicate a dose-dependent cytotoxic effect, with IC50 values varying based on the specific cell line tested. Notably, the compound exhibited lower toxicity towards normal cells compared to cancerous cells, suggesting a degree of selectivity that is advantageous for therapeutic applications .

The precise mechanism of action for this compound is still under investigation, but it is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory responses and cancer progression.

- Modulation of Cell Signaling Pathways : It appears to affect key signaling pathways that regulate cell survival and apoptosis.

Further studies are needed to elucidate these mechanisms fully.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Sprengerinin A | Lacks acetyl group at the 2'' position | Anti-inflammatory, moderate cytotoxicity |

| Sprengerinin B | Similar structure but different functional groups | Anticancer properties |

| Sprengerinin D | Contains additional hydroxyl groups | Enhanced anti-inflammatory effects |

This compound's unique acetylation at the 2'' position may enhance its solubility and bioavailability compared to its analogs, potentially leading to improved therapeutic efficacy .

Study on Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed significant reductions in joint swelling and inflammatory markers compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals .

Study on Anticancer Efficacy

Another study focused on the anticancer properties of this compound against breast cancer cell lines. The compound was found to induce apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2. These findings suggest a promising role for this compound in breast cancer therapy .

特性

IUPAC Name |

[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H72O17/c1-20-9-14-46(56-18-20)21(2)32-30(63-46)16-28-26-8-7-24-15-25(10-12-44(24,5)27(26)11-13-45(28,32)6)59-43-40(62-42-39(58-23(4)48)35(52)33(50)22(3)57-42)37(54)38(31(17-47)60-43)61-41-36(53)34(51)29(49)19-55-41/h7,20-22,25-43,47,49-54H,8-19H2,1-6H3/t20-,21+,22+,25+,26-,27+,28+,29-,30+,31-,32+,33+,34+,35-,36-,37+,38-,39-,40-,41+,42+,43-,44+,45+,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAMOXMEKMIFIR-BDMYDKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)OC(=O)C)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)OC(=O)C)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H72O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

897.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。